ProINDY

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ProINDY est un inhibiteur puissant de la kinase 1A à phosphorylation régulée par la tyrosine à double spécificité (DYRK1A) et de la kinase 1B à phosphorylation régulée par la tyrosine à double spécificité (DYRK1B). Il appartient à la classe des composés benzothiazoliques et est principalement utilisé dans la recherche scientifique pour étudier le syndrome de Down et d'autres affections liées à la surexpression de la DYRK1A .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : ProINDY est synthétisé par un processus chimique en plusieurs étapesLes conditions réactionnelles comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de températures et de pressions contrôlées .

Méthodes de production industrielle : La production industrielle de this compound consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le processus peut impliquer l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : ProINDY subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle benzothiazole.

Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés de this compound, tandis que les réactions de substitution peuvent produire une large gamme de composés benzothiazoliques substitués .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la DYRK1A et de la DYRK1B.

Biologie : Investigue le rôle de la DYRK1A dans les processus cellulaires et ses implications dans des maladies telles que le syndrome de Down.

Médecine : Explore des applications thérapeutiques potentielles dans le traitement des affections liées à la surexpression de la DYRK1A.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la DYRK1A et la DYRK1B .

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la DYRK1A et de la DYRK1B. Il se lie à la poche ATP de ces kinases, empêchant la phosphorylation de leurs substrats. Cette inhibition conduit à la modulation de diverses voies cellulaires, notamment la voie de signalisation du facteur nucléaire des cellules T activées (NFAT). This compound inverse efficacement la phosphorylation aberrante de la protéine tau et sauve la signalisation NFAT réprimée induite par la surexpression de la DYRK1A .

Composés similaires :

INDY : Un inhibiteur compétitif de l'ATP de la DYRK1A et de la DYRK1B avec des effets inhibiteurs similaires.

Harmine : Un autre inhibiteur puissant de la DYRK qui affecte également l'activité de la monoamine oxydase A (MAOA).

7-bromoindirubin-3'-oxime (7BIO) : Inhibe la DYRK1A, la DYRK2 et d'autres kinases

Unicité : this compound est unique en sa capacité à inverser efficacement les défauts de développement associés à la surexpression de la DYRK1A in vivo, démontrant son potentiel en tant qu'agent thérapeutique. Contrairement à l'harmine, this compound n'affecte pas l'activité de la MAOA, ce qui en fait un inhibiteur plus sélectif .

Applications De Recherche Scientifique

Chemistry

ProINDY serves as a valuable tool compound for studying the inhibition mechanisms of DYRK1A and DYRK1B. Its unique properties allow researchers to explore the biochemical interactions within cellular environments:

- Inhibition Studies : this compound has been shown to inhibit phosphorylation of tau protein in cultured cells overexpressing DYRK1A, confirming its utility in studying tau-related pathologies .

Biology

The biological implications of this compound are profound, particularly concerning developmental biology and neurobiology:

- Down Syndrome Research : Given that DYRK1A overexpression is linked to Down syndrome, this compound's ability to rescue developmental defects in Xenopus laevis embryos provides insights into potential therapeutic strategies for this condition. In studies, treatment with this compound resulted in normal development in embryos injected with DYRK1A mRNA, highlighting its effectiveness in reversing morphological abnormalities .

- Cell Signaling Pathways : this compound has been demonstrated to rescue repressed calcineurin/NFAT signaling pathways in cells overexpressing DYRK1A. This suggests its role in modulating critical signaling cascades involved in cellular responses .

Medicine

The therapeutic potential of this compound is being explored for various conditions associated with aberrant DYRK1A activity:

- Drug Development : this compound's selective inhibition profile makes it a candidate for developing targeted therapies for neurological disorders linked to DYRK1A dysregulation. Its unique property of not inhibiting monoamine oxidase A distinguishes it from other inhibitors like harmine, making it a safer option for clinical applications .

- Clinical Safety : Preliminary studies suggest that compounds like this compound exhibit favorable safety profiles, which is essential for their consideration in clinical settings aimed at treating DYRK1A-associated diseases .

Case Study 1: Rescue of Xenopus laevis Embryos

In a pivotal study, researchers injected Xenopus laevis embryos with mRNA encoding for overexpressed DYRK1A. Treatment with this compound led to a significant recovery rate of normal embryo development (85.8% normal development at a concentration of 2.5 μM), demonstrating its efficacy as a therapeutic agent against developmental malformations caused by kinase overactivity .

Case Study 2: Inhibition of Tau Phosphorylation

Another study highlighted the effectiveness of this compound in inhibiting tau phosphorylation at Thr212 in cultured cells overexpressing DYRK1A. This inhibition is crucial as hyperphosphorylated tau is associated with neurodegenerative diseases such as Alzheimer's disease .

Mécanisme D'action

ProINDY exerts its effects by inhibiting the activity of DYRK1A and DYRK1B. It binds to the ATP pocket of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the modulation of various cellular pathways, including the nuclear factor of activated T-cells (NFAT) signaling pathway. This compound effectively reverses the aberrant phosphorylation of tau protein and rescues repressed NFAT signaling induced by DYRK1A overexpression .

Comparaison Avec Des Composés Similaires

INDY: An ATP-competitive inhibitor of DYRK1A and DYRK1B with similar inhibitory effects.

Harmine: Another potent DYRK inhibitor that also affects monoamine oxidase A (MAOA) activity.

7-bromoindirubin-3’-oxime (7BIO): Inhibits DYRK1A, DYRK2, and other kinases

Uniqueness: ProINDY is unique in its ability to effectively reverse developmental defects associated with DYRK1A overexpression in vivo, demonstrating its potential as a therapeutic agent. Unlike harmine, this compound does not affect MAOA activity, making it a more selective inhibitor .

Activité Biologique

ProINDY, a prodrug of the selective DYRK1A/B inhibitor INDY, has garnered attention for its potential therapeutic applications, particularly in the context of neurodevelopmental disorders such as Down syndrome. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

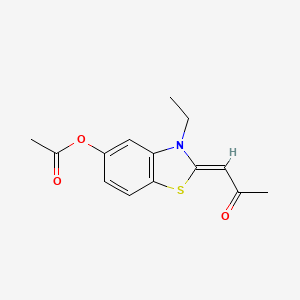

Chemical Structure and Properties

- Chemical Name : (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone

- Purity : ≥98%

- Mechanism of Action : this compound functions as a DYRK1A/B inhibitor, effectively inhibiting the phosphorylation of tau protein and rescuing calcineurin/NFAT signaling pathways disrupted by DYRK1A overexpression .

This compound inhibits DYRK1A/B kinases, which are implicated in various cellular processes including neuronal development and signaling pathways. The inhibition of DYRK1A has been shown to reverse aberrant tau phosphorylation and restore normal signaling in developmental contexts. The compound's ability to penetrate cells enhances its efficacy in modulating kinase activity in vivo .

In Vivo Studies

- Xenopus Embryo Recovery :

- Zebrafish Model :

In Vitro Studies

- Tau Phosphorylation :

Data Table: Key Experimental Results

Case Study 1: Developmental Impact on Zebrafish

In a study assessing the effects of calcineurin inhibitors on zebrafish larvae, co-treatment with this compound was found to mitigate some behavioral impairments caused by these inhibitors. However, the treatment also resulted in significant adverse effects on larval activity levels and visual responses, indicating a complex interaction between DYRK inhibition and developmental processes .

Case Study 2: Neuroprotective Effects in Xenopus

This compound's ability to reverse developmental malformations in Xenopus embryos suggests a promising avenue for therapeutic intervention in conditions associated with DYRK1A dysregulation. The study demonstrated that treatment with this compound could lead to normal morphological development despite prior exposure to detrimental conditions .

Propriétés

IUPAC Name |

[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEOCVDWLAYGRX-AUWJEWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.